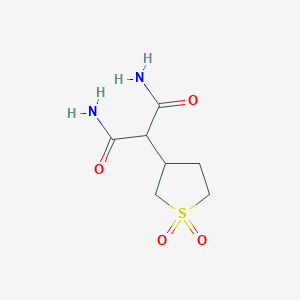![molecular formula C14H19N3OS2 B12126207 1-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B12126207.png)
1-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a member of the thiophene-based family, characterized by its sulfur-containing heterocyclic ring.
- Its systematic name is 1-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one .
- The molecular formula is C₁₉H₁₉N₅OS , and its molecular weight is 365.45 g/mol .
- Crystallographic data reveals that it crystallizes in the triclinic space group with specific unit cell parameters .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the introduction of the triazole and thiophene moieties. Specific synthetic routes would depend on the desired regiochemistry and functional groups.
Reaction Conditions: These can vary based on the synthetic strategy, but common conditions include refluxing, inert atmospheres, and the use of appropriate catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it could react with oxidizing agents (e.g., KMnO₄) or undergo nucleophilic substitution reactions.
Major Products: These would depend on the specific reaction, but potential products might include derivatives with modified triazole or thiophene substituents.
Scientific Research Applications
Chemistry: Investigate its role as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Explore its potential as a bioactive compound, such as antimicrobial or anti-inflammatory properties.
Medicine: Assess its pharmacological activity, including potential drug-like properties.
Industry: Investigate applications in materials science, such as organic electronics or sensors.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other thiophene-based derivatives, such as thiophene-2-boronic acid pinacol ester, may share structural features.
Uniqueness: Highlight its distinct properties compared to related compounds.
Properties
Molecular Formula |
C14H19N3OS2 |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H19N3OS2/c1-5-17-12(10-7-6-8-19-10)15-16-13(17)20-9-11(18)14(2,3)4/h6-8H,5,9H2,1-4H3 |
InChI Key |
KRMNHFAQKSLPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C(C)(C)C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(naphthalen-2-yloxy)acetyl]-beta-alanine](/img/structure/B12126131.png)
![3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid](/img/structure/B12126132.png)
![2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12126141.png)

![7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12126153.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)

![2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12126161.png)
![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12126171.png)
![dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12126179.png)


![3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12126213.png)
